N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide: is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a sulfinamide group attached to a 4-chlorophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours. The reaction mixture is then cooled to room temperature, and the product is obtained by slow evaporation of the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors .
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings. It is also explored for its potential use in agrochemicals .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- N-[(4-chlorophenyl)methylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide
- 5-(phenylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones
- 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide
Uniqueness: N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its sulfinamide group, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C11H14ClNOS |
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Molecular Weight |
243.75 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3 |
InChI Key |
YQAZHKMIBKHOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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